molecular formula C10H10N2OS B158324 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione CAS No. 139698-07-0

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione

Cat. No. B158324
M. Wt: 206.27 g/mol
InChI Key: ZBVVNTNGQBPUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione, also known as MPT, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MPT is a member of the oxadiazine family and has been studied extensively for its biological properties.

Mechanism Of Action

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione also inhibits the production of reactive oxygen species, which can cause cellular damage and lead to various diseases.

Biochemical And Physiological Effects

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione has been shown to have several biochemical and physiological effects. It has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione also enhances the immune system by increasing the production of cytokines and stimulating the proliferation of immune cells.

Advantages And Limitations For Lab Experiments

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione is also relatively inexpensive compared to other compounds used in research. However, one limitation of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione for cancer treatment. Another area of interest is the use of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione as an antioxidant and anti-inflammatory agent. Future research could focus on the development of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione-based therapies for various diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione and its potential side effects.

Synthesis Methods

The synthesis of 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione involves the reaction of thiosemicarbazide with phenylacetic acid and acetic anhydride in the presence of concentrated sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione. This method is relatively simple and yields good results.

Scientific Research Applications

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione has been studied for its potential therapeutic applications in various fields of science. It has been found to possess a wide range of biological properties, including antitumor, antifungal, antibacterial, and antioxidant activities. 4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione has been shown to inhibit the growth of cancer cells and has potential use in cancer therapy.

properties

CAS RN

139698-07-0

Product Name

4-Methyl-3-phenyl-1,2,4-oxadiazine-5-thione

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-methyl-3-phenyl-1,2,4-oxadiazine-5-thione

InChI

InChI=1S/C10H10N2OS/c1-12-9(14)7-13-11-10(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

ZBVVNTNGQBPUFX-UHFFFAOYSA-N

SMILES

CN1C(=S)CON=C1C2=CC=CC=C2

Canonical SMILES

CN1C(=S)CON=C1C2=CC=CC=C2

synonyms

4H-1,2,4-Oxadiazine-5(6H)-thione, 4-methyl-3-phenyl-

Origin of Product

United States

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